N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15(27)26-13-12-16-10-11-17(14-20(16)26)25-24(28)23-18-6-2-4-8-21(18)29-22-9-5-3-7-19(22)23/h2-11,14,23H,12-13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIDHFXAYSBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Acetylindolin-6-Amine
Acetylation of Indoline
Indoline is acetylated using acetic anhydride in the presence of pyridine as a catalyst.
Reaction Conditions :
- Reagents : Indoline, acetic anhydride, pyridine
- Solvent : Anhydrous dichloromethane
- Temperature : 0–25°C, 2–4 hours
- Yield : 85–92%
Mechanism :
$$
\text{Indoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{1-Acetylindoline} + \text{CH}_3\text{COOH}
$$
Nitration and Reduction to Introduce the 6-Amino Group
1-Acetylindoline undergoes nitration followed by reduction to yield 1-acetylindolin-6-amine.
Nitration:
- Reagents : Fuming HNO₃, H₂SO₄ (1:3 v/v)
- Temperature : 0°C, 1 hour
- Product : 1-Acetyl-6-nitroindoline
- Yield : 70–75%
Reduction:
- Reagents : H₂/Pd-C (10% w/w) or Fe/HCl
- Solvent : Ethanol or THF
- Temperature : 25°C, 4–6 hours
- Yield : 80–85%
Mechanism :
$$
\text{1-Acetyl-6-nitroindoline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-Acetylindolin-6-amine}
$$
Synthesis of 9H-Xanthene-9-Carboxylic Acid Chloride
Friedel-Crafts Alkylation for Xanthene Core Formation
Xanthene is synthesized via Friedel-Crafts alkylation of resorcinol with methyl acrylate.
Reaction Conditions :
- Reagents : Resorcinol, methyl acrylate, AlCl₃
- Solvent : Nitromethane
- Temperature : 80°C, 6 hours
- Yield : 65–70%
Mechanism :
$$
\text{Resorcinol} + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{AlCl}_3} \text{Xanthene-9-Carboxylic Acid Methyl Ester}
$$
Hydrolysis and Chlorination
The methyl ester is hydrolyzed to the carboxylic acid, followed by chlorination.
Hydrolysis:
- Reagents : NaOH (2M), ethanol/water (1:1)
- Temperature : Reflux (80°C), 2 hours
- Yield : 90–95%
Chlorination:
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF
- Solvent : Anhydrous toluene
- Temperature : 70°C, 3 hours
- Yield : 85–90%
Mechanism :
$$
\text{Xanthene-9-Carboxylic Acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{Xanthene-9-Carboxylic Acid Chloride} + \text{SO}2 + \text{HCl}
$$
Coupling of 1-Acetylindolin-6-Amine and Xanthene-9-Carboxylic Acid Chloride
Amide Bond Formation
The final step involves coupling the amine and acid chloride under Schotten-Baumann conditions.
Reaction Conditions :
- Reagents : 1-Acetylindolin-6-amine, xanthene-9-carboxylic acid chloride, triethylamine
- Solvent : Dichloromethane or THF
- Temperature : 0–25°C, 4–6 hours
- Yield : 75–80%
Mechanism :
$$
\text{1-Acetylindolin-6-amine} + \text{Xanthene-9-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Acetylindolin-6-yl)-9H-Xanthene-9-Carboxamide} + \text{HCl}
$$
Optimization and Challenges
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (Coupling Step) | Prevents decomposition |
| Solvent Purity | Anhydrous dichloromethane | Avoids hydrolysis |
| Stoichiometry | 1:1.2 (Amine:Acid Chloride) | Ensures completion |
Common Side Reactions
- Over-Acetylation : Controlled by limiting acetic anhydride stoichiometry.
- Hydrolysis of Acid Chloride : Mitigated by anhydrous conditions.
- Ring-Opening of Xanthene : Avoided by using mild bases (e.g., Et₃N instead of NaOH).
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indolinyl or xanthene moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogs of 9H-xanthene-9-carboxamide include:
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (C21H24N2O2, MW 336.43)
N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide (C27H21NO3, MW 407.47)
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide (C24H22N2O4S, MW 434.51)
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (C17H17NO3, MW 283.32)
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | MW | logP | logD | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|
| N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide | C21H24N2O2 | 336 | 3.02 | 3.02 | 34.7 | 1 | 4 |
| N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide | C27H21NO3 | 407 | 5.55 | -1.75 | 37.4 | 1 | 4 |
| N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide | C17H17NO3 | 283 | 1.8 | N/A | 47.6 | 1 | 3 |
Key Observations:
- Polarity : The methoxyethyl substituent increases polar surface area (47.6 Ų vs. 34.7 Ų for the piperidinyl analog), which may improve aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Xanthene core : A tricyclic structure known for its diverse biological activities.
- Indole derivative : The acetylindole moiety contributes to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes, such as COX-2. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress in cellular models. |
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown potent inhibitory effects on hepatocellular carcinoma (Hep G2) cells with an IC50 value indicating effective cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of key signaling pathways such as MAPK and PI3K/Akt.
Case Study: Hepatocellular Carcinoma
A detailed examination of its effects on Hep G2 cells revealed:
- IC50 Value : 161.3 ± 41 nM, indicating strong cytotoxicity.
- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits the expression of cyclooxygenase-2 (COX-2) and reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Mechanistic Insights
The compound's anti-inflammatory effects are attributed to:
- Inhibition of COX Enzymes : Selectively inhibits COX-2 with an IC50 value of 4.37 ± 0.78 nM.
- Reduction of Cytokine Production : Decreases IL-6 and TNF-alpha levels in stimulated macrophages.
Antioxidant Activity
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. It effectively scavenges reactive oxygen species (ROS) and enhances cellular antioxidant defenses.
Experimental Findings
In vitro studies have demonstrated that the compound significantly reduces oxidative stress markers in cellular models subjected to oxidative damage, suggesting its potential utility in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
